Titanium trioxide

Description

Properties

IUPAC Name |

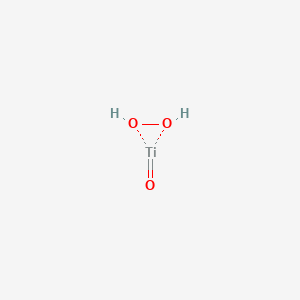

hydrogen peroxide;oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O2.O.Ti/c1-2;;/h1-2H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIVNMVWRDMSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OO.O=[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316491 | |

| Record name | Titanium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.881 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344-55-4 | |

| Record name | Titanium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Theoretical Properties of Titanium Trioxide (TiO3): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Executive Summary

Titanium trioxide (TiO3) is a higher-order, oxygen-rich oxide of titanium that, unlike the supremely stable titanium dioxide (TiO2), exists as a transient species primarily observed and studied in the gas phase and under matrix isolation conditions. Its high reactivity and unique electronic structure make it a subject of significant theoretical interest. Computational studies have been pivotal in characterizing its fundamental properties, predicting the existence of several stable isomers with distinct geometries and electronic configurations. This guide provides a comprehensive overview of the theoretical properties of TiO3, supported by available experimental data, to serve as a foundational resource for researchers. Key findings indicate that TiO3 possesses an exceptionally high electron affinity and that its most stable isomeric form is a nonplanar, side-on bonded peroxo complex.

Theoretical Isomers and Geometric Structures

Computational studies, primarily using Density Functional Theory (DFT), have identified three principal low-energy isomers of this compound. The stability and structure of these isomers have been the focus of theoretical investigation, revealing a complex potential energy surface.

-

C

sIsomer ((η²-O₂)TiO): A nonplanar, side-on bonded peroxo titanium monoxide complex. This structure is predicted by several studies to be the global minimum, or the most stable isomer.[1] It is formed by the reaction of titanium monoxide (TiO) with molecular oxygen.[1] -

D

3hIsomer: A trigonal planar structure with three equivalent oxygen atoms bonded to a central titanium atom. While possessing high symmetry, this isomer is calculated to be less stable than the Csand C2vstructures. -

C

2vIsomer: A structure containing a peroxide-like (O-O) bond, often described as a cyclic ether. It is energetically close to the Csisomer, representing a low-lying stable state.

The predicted geometric parameters for these key isomers are summarized below.

| Table 1: Calculated Geometric Parameters of TiO₃ Isomers | |||

| Isomer (Symmetry) | Parameter | BP86 Functional | B3LYP Functional |

| C | r(Ti-O) | 1.636 Å | N/A |

| r(Ti-O') | 1.864 Å | N/A | |

| r(O'-O') | 1.464 Å | N/A | |

| D | r(Ti-O) | 1.737 Å | 1.713 Å |

| ∠(O-Ti-O) | 120.0° | 120.0° | |

| C | r(Ti-O) | 1.661 Å | 1.638 Å |

| r(Ti-O') | 1.854 Å | 1.823 Å | |

| r(O'-O') | 1.478 Å | 1.496 Å | |

| ∠(O'-Ti-O') | 46.5° | 47.9° | |

| Data sourced from theoretical calculations. The BP86 data for the C |

Relative Stability and Electronic Properties

The relative stability of the isomers is critical for interpreting experimental results. Theoretical calculations consistently show that the D3h structure is the least stable. The Cs and C2v isomers are energetically very close, with calculations suggesting the nonplanar Cs structure is the true ground state.[1]

A defining characteristic of TiO₃ is its remarkably high electron affinity (EA), which is the energy released upon adding an electron. This property has been both calculated theoretically and measured experimentally, showing strong agreement.

| Table 2: Relative Energies and Electron Affinities of TiO₃ Isomers | ||

| Isomer (Symmetry) | Relative Energy (kcal/mol) | Adiabatic Electron Affinity (eV) |

| C | 0.0 (Reference Ground State) | ~4.1 (Calculated) |

| C | +1.6 | 4.12 (Calculated) |

| D | +15.5 | 3.33 (Calculated) |

| Experimental Value | N/A | 4.2 (Measured) |

| Relative energies and calculated electron affinities are from DFT (B3LYP) calculations. The experimental electron affinity was determined via anion photoelectron spectroscopy. |

Vibrational Properties

Vibrational spectroscopy is a primary tool for the experimental identification of molecular structures. Theoretical frequency calculations are therefore essential for assigning spectral features to specific isomers. Each isomer possesses a unique set of infrared (IR) active vibrational modes. The calculated harmonic vibrational frequencies for the principal isomers are presented below.

| Table 3: Calculated Harmonic Vibrational Frequencies (cm⁻¹) of TiO₃ Isomers | |||

| Isomer (Symmetry) | Symmetry | Frequency (cm⁻¹) | Vibrational Mode Description |

| C | a' | 1040.6 | Ti-O Stretch |

| a' | 913.8 | O'-O' Stretch | |

| a' | 598.6 | Ti-O₂ Stretch | |

| a'' | 437.9 | Out-of-plane bend | |

| a' | 362.4 | In-plane bend | |

| a' | 227.8 | In-plane bend | |

| D | a₁' | 845 | Sym. Ti-O Stretch (Raman active) |

| e' | 818 | Asym. Ti-O Stretch (IR/Raman active) | |

| a₂'' | 415 | Out-of-plane bend (IR active) | |

| e' | 220 | O-Ti-O Bend (IR/Raman active) | |

| C | a₁ | 1007 | Sym. Ti-O Stretch |

| b₂ | 993 | Asym. Ti-O Stretch | |

| a₁ | 896 | O'-O' Stretch | |

| a₁ | 598 | Sym. Ti-O' Stretch | |

| b₂ | 439 | Asym. Ti-O' Stretch | |

| a₁ | 344 | O'-Ti-O' Bend | |

| Frequencies for the C |

Experimental Protocols

The transient nature of TiO₃ necessitates specialized experimental techniques for its generation and characterization. The primary methods employed are gas-phase cluster studies and matrix isolation spectroscopy.

Protocol: Laser Vaporization Photoelectron Spectroscopy

This method is used to generate gas-phase clusters and measure their electronic properties, such as electron affinity.

-

Vaporization: A high-power pulsed laser (e.g., Nd:YAG) is focused onto a solid, rotating titanium metal target within a vacuum chamber. The intense laser pulse ablates the target, creating a hot plasma of titanium atoms and ions.

-

Reaction and Cooling: A pulse of helium carrier gas, seeded with a small percentage of an oxygen-containing precursor (e.g., O₂, N₂O), is injected over the titanium plasma. The titanium species react with oxygen in the gas phase.

-

Supersonic Expansion: The resulting mixture undergoes supersonic expansion into a vacuum. This process rapidly cools the newly formed TiO₃ clusters to low vibrational and rotational temperatures.

-

Cluster Beam Formation: A skimmer selects the central portion of the expansion, creating a collimated molecular beam of isolated, cold clusters.

-

Mass Selection: The cluster anions (TiO₃⁻) are separated from other species based on their mass-to-charge ratio using a time-of-flight (TOF) mass spectrometer.

-

Photodetachment: The mass-selected TiO₃⁻ cluster packet is intercepted by a second fixed-frequency laser pulse. If the photon energy is greater than the electron affinity of the neutral TiO₃, an electron is detached.

-

Electron Analysis: The kinetic energy of the photodetached electrons is measured, typically using a "magnetic bottle" or similar electron energy analyzer. The electron binding energy is then determined by subtracting the measured kinetic energy from the energy of the photodetachment laser.

Protocol: Matrix Isolation Infrared Spectroscopy

This technique allows for the stabilization and spectroscopic analysis of highly reactive molecules by trapping them in an inert solid matrix at cryogenic temperatures.

-

Precursor Generation: Titanium monoxide (TiO) molecules are generated by laser ablation of a TiO₂ solid target.

-

Co-deposition: The generated TiO molecules are co-deposited with a large excess of an inert gas (e.g., argon) containing a small concentration (e.g., 0.1-1.0%) of molecular oxygen (O₂) onto a cryogenic window (e.g., CsI) held at a temperature of approximately 4 K.

-

Matrix Formation: A solid, inert matrix is formed on the window, with TiO and O₂ molecules isolated within the argon lattice.

-

Annealing: The matrix is carefully warmed to a slightly higher temperature (e.g., 30-35 K). This allows trapped species to diffuse locally within the matrix and react. TiO and O₂ molecules react to form TiO₃.

-

Spectroscopic Analysis: The matrix is cooled back down to 4 K to halt further diffusion. The species trapped in the matrix are then identified by passing an infrared beam through the sample and recording the absorption spectrum. The resulting vibrational frequencies are compared with theoretically predicted spectra to identify the specific isomer of TiO₃ formed.[1]

Visualizations of Key Processes

Computational Workflow

The theoretical characterization of molecules like TiO₃ follows a well-defined computational workflow to determine structure, stability, and other key properties.

Experimental Workflow: Laser Vaporization

The generation and analysis of gas-phase TiO₃ clusters is a multi-step experimental process.

Isomer Stability Relationship

Theoretical calculations provide a clear energetic ordering of the primary TiO₃ isomers.

References

Computational Modeling of Titanium Oxide Structures: A Technical Guide for Researchers

A note on Titanium Trioxide (TiO3): An initial survey of the scientific literature reveals a notable scarcity of research, both computational and experimental, on the stoichiometric this compound (TiO3). While some theoretical studies allude to the possibility of a TiO3 structure at high pressure, detailed computational models and experimental validation are largely absent. The vast majority of computational materials science research on the titanium-oxygen system has concentrated on the more stable and technologically significant titanium dioxide (TiO2) polymorphs and various suboxides (e.g., Ti2O3).

This guide, therefore, provides a comprehensive overview of the computational modeling of well-characterized titanium oxide structures, primarily focusing on TiO2. The methodologies and principles detailed herein are directly applicable to the prospective modeling of less-studied stoichiometries such as TiO3, offering a foundational framework for future research in this area.

Introduction to Computational Modeling of Titanium Oxides

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in materials science for predicting and understanding the properties of materials at an atomic scale. For titanium oxides, these methods provide invaluable insights into crystal structure, stability, electronic properties, and reaction mechanisms, complementing and guiding experimental research. This is particularly crucial in fields such as catalysis, renewable energy, and biomedical implants, where the surface chemistry and electronic structure of titanium oxides play a pivotal role.

Computational Methodologies

The accurate computational modeling of titanium oxide structures hinges on the selection of appropriate theoretical frameworks. Density Functional Theory (DFT) is the most widely used method, offering a good balance between accuracy and computational cost.

Density Functional Theory (DFT)

DFT calculations are typically performed using a plane-wave basis set and pseudopotentials to describe the electron-ion interactions. The choice of the exchange-correlation (XC) functional is critical for obtaining accurate results.

-

Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): Functionals such as LDA and GGA (e.g., PBE, PBEsol) are commonly used for structural optimization.[1][2] While computationally efficient, they are known to underestimate the band gap of semiconductors like TiO2.[1][3][4]

-

Hybrid Functionals: Hybrid functionals, such as B3LYP and HSE06, incorporate a portion of the exact Hartree-Fock exchange, which generally leads to more accurate predictions of electronic properties, including the band gap.[2][3] However, they are computationally more demanding.

The DFT+U Approach

A significant challenge in modeling titanium oxides is the proper description of the strongly correlated 3d electrons of titanium. Standard DFT functionals can suffer from self-interaction errors, leading to an incorrect description of electron localization. The DFT+U method introduces a Hubbard U parameter to account for the on-site Coulomb repulsion of these localized electrons.[5][6] For titanium oxides, a U value between 3 and 8 eV is often applied to the Ti 3d states to correct the band gap and describe defect states more accurately.[5][6][7]

A typical computational workflow for investigating titanium oxide structures is outlined below.

Structural and Electronic Properties of Key Titanium Oxides

This section summarizes the computationally and experimentally determined properties of the most common titanium oxide phases.

Titanium Dioxide (TiO2) Polymorphs

Titanium dioxide primarily exists in three crystalline forms: rutile, anatase, and brookite.[8] Rutile is the most thermodynamically stable phase, while anatase and brookite are metastable and can transform to rutile upon heating.[8]

| Property | Rutile (Tetragonal) | Anatase (Tetragonal) | Brookite (Orthorhombic) |

| Lattice Parameters (Å) | a = 4.594, c = 2.959[4] | a = 3.785, c = 9.514[4] | a = 9.184, b = 5.447, c = 5.145[8] |

| Space Group | P42/mnm | I41/amd | Pbca |

| Band Gap (eV) | ~3.0 (Direct)[4] | ~3.2 (Indirect)[4] | ~3.3 (Indirect) |

| Calculated Density (g/cm³) | 4.25 | 3.89 | 4.12 |

Table 1: Structural and electronic properties of TiO2 polymorphs.

Titanium Sesquioxide (Ti2O3)

Titanium sesquioxide (Ti2O3) is another well-studied oxide of titanium. It adopts the corundum crystal structure.[9]

| Property | Ti2O3 (Trigonal) |

| Lattice Parameters (Å) | a = 5.11, c = 13.78[10] |

| Space Group | R-3c |

| Band Gap (eV) | ~0.1 (Semiconductor-metal transition at ~450 K) |

| Calculated Density (g/cm³) | 4.60[10] |

Table 2: Structural and electronic properties of Ti2O3.

Experimental Protocols

The synthesis of specific titanium oxide polymorphs is highly dependent on the experimental conditions. Below are detailed protocols for the synthesis of anatase and rutile TiO2.

Sol-Gel Synthesis of Anatase TiO2 Nanoparticles

This method is widely used for producing anatase nanoparticles at low temperatures.[11]

Materials:

-

Titanium(IV) isopropoxide (TTIP)

-

Acetic acid (AcOH)

-

Deionized water

Procedure:

-

Prepare a solution of TTIP in ethanol.

-

In a separate beaker, mix acetic acid and deionized water.

-

Slowly add the TTIP/ethanol solution to the acetic acid/water mixture under vigorous stirring. A typical molar ratio of TTIP:AcOH:water is 1:1:200.[11]

-

Continue stirring the resulting sol for a specified period, for instance, 1 hour at 0°C.[11]

-

Allow the sol to age until a gel is formed.

-

Dry the gel in an oven at approximately 100-120°C to remove the solvent.

-

Calcination of the dried gel at around 450°C for 2-3 hours yields anatase TiO2 nanoparticles.[9]

Hydrothermal Synthesis of Rutile TiO2 Nanorods

Hydrothermal methods are effective for synthesizing crystalline, one-dimensional nanostructures like rutile nanorods.

Materials:

-

Titanium(IV) butoxide

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of hydrochloric acid.

-

Add titanium(IV) butoxide dropwise to the HCl solution while stirring.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a temperature between 150°C and 200°C for a duration of 12 to 72 hours.[10][12] The length and aspect ratio of the nanorods can be controlled by adjusting the reaction time and temperature.[10][12]

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the white precipitate by centrifugation, wash it with deionized water and ethanol several times, and dry it in an oven.

The choice of synthesis parameters, particularly pH and temperature, plays a crucial role in determining the resulting TiO2 polymorph.

Prospective Modeling of this compound (TiO3)

While direct computational data for TiO3 is scarce, a theoretical investigation of its structure and properties can be approached using the methodologies outlined in this guide.

A Hypothetical Workflow:

-

Crystal Structure Prediction: Since the crystal structure of TiO3 is unknown, evolutionary algorithms or other crystal structure prediction methods could be employed.[13] These methods generate a multitude of candidate structures with the TiO3 stoichiometry, which are then relaxed using DFT.

-

Stability Analysis: The thermodynamic stability of the predicted TiO3 polymorphs would be assessed by calculating their formation energies and comparing them to the convex hull of the Ti-O system. This would determine if TiO3 is stable with respect to decomposition into other titanium oxides (e.g., TiO2 and O2). Phonon dispersion calculations would be necessary to confirm the dynamical stability of any promising structures.

-

Property Calculation: For any predicted stable or metastable phases of TiO3, their structural, electronic, and mechanical properties can be calculated using the DFT and DFT+U methods described earlier. This would provide valuable data on its potential characteristics and guide future experimental efforts.

Conclusion

The computational modeling of titanium oxides is a mature field with well-established methodologies that have provided deep insights into the properties of these important materials. While the focus has been predominantly on TiO2 and other stable oxides, the tools and techniques are readily available for the exploration of novel stoichiometries like TiO3. This guide provides a foundational understanding of the current state of computational research on titanium oxides and offers a roadmap for future investigations into new and uncharted phases within the titanium-oxygen system.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Density functional theory analysis of the structural and electronic properties of TiO2 rutile and anatase polytypes: performances of different exchange-correlation functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 4. jrasb.com [jrasb.com]

- 5. The effects of DFT+U on the DFT density of states of anatase TiO2 (001) | Density Functional Theory and Practice Course [sites.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. A DFT+U calculations: Band structural and equation of states for anatase and rutile TiO2 | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. Hydrothermal synthesis of rutile TiO2 nanoflowers using Brønsted Acidic Ionic Liquid [BAIL]: Synthesis, characterization and growth mechanism | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Sol-gel low-temperature synthesis of stable anatase-type TiO2 nanoparticles under different conditions and its photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel inorganic crystal structures predicted using autonomous simulation agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Electronic Landscape of Ti₂O₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Titanium sesquioxide (Ti₂O₃) stands as a fascinating material at the intersection of fundamental solid-state physics and potential technological applications. Its characteristic metal-insulator transition (MIT) and sensitivity to electronic correlations make it a subject of intense research. This technical guide provides an in-depth exploration of the electronic band structure of Ti₂O₃, summarizing key quantitative data, detailing experimental and theoretical methodologies, and visualizing the intricate relationships and workflows involved in its study.

Core Concepts: The Electronic Band Structure of Ti₂O₃

Ti₂O₃ crystallizes in the corundum structure (space group R-3c) and exhibits a gradual metal-insulator transition over a broad temperature range around 450 K.[1][2] This transition is intimately linked to changes in its electronic band structure, which is characterized by a small band gap in its low-temperature insulating phase. The electronic properties are largely governed by the Ti 3d electrons and are highly sensitive to electron-electron correlations.

The valence band is primarily composed of O 2p states with some admixture of Ti 3d states, while the conduction band is dominated by Ti 3d states.[3] Specifically, the t₂g orbitals of the Ti atoms split into a₁g and e_g^π sub-bands due to the trigonal crystal field. The interplay and relative occupancy of these bands are crucial in driving the metal-insulator transition.

Quantitative Data Summary

The following tables summarize the key quantitative data on the structural and electronic properties of Ti₂O₃, compiled from various experimental and theoretical investigations.

Table 1: Crystal Lattice Parameters of Ti₂O₃

| Phase | a (Å) | c (Å) | c/a ratio | Method | Reference |

| α-Ti₂O₃ (150 K) | 5.1631 | 13.584 | 2.631 | Single-Crystal X-ray Diffraction | [3] |

| α-Ti₂O₃ (RT) | 5.11 | 13.78 | 2.697 | Materials Project (Calculated) | [4] |

| Thin Film (100 K) | 5.102 | 13.80 | 2.70 | Experimentally Determined | [5] |

Table 2: Electronic Band Gap of Ti₂O₃

| Method | Band Gap (eV) | Notes | Reference |

| Experimental | ~0.1 | Insulating phase | [1][3] |

| DFT (GGA) | Metallic (0) | Fails to predict the band gap | [3] |

| DFT (GGA+U) | 0.135 | U = 2.5 eV | [3] |

| DFT (GGA+U) | In agreement with ARPES at U = 2.2 eV | Insulating phase of thin film | [5][6] |

| DFT (sX-LDA) | 0.22 | Spin-paired insulator | [7] |

Table 3: Calculated Effective Mass of Charge Carriers in Ti₂O₃

| Carrier Type | Effective Mass (mₑ) | Method | Doping Level (cm⁻³) | Temperature (K) | Reference |

| n-type | Data not explicitly found | BoltzTraP2 | 10¹⁸ | 300 | [4] |

| p-type | Data not explicitly found | BoltzTraP2 | 10¹⁸ | 300 | [4] |

Note: While the Materials Project provides data on transport properties calculated using the BoltzTraP2 code, specific values for the effective mass of electrons and holes were not explicitly detailed in the provided search results. The effective mass is a crucial parameter that can be derived from the curvature of the band structure.[2]

Experimental and Theoretical Methodologies

The determination of the electronic band structure of Ti₂O₃ relies on a synergistic approach combining advanced experimental techniques and sophisticated theoretical calculations.

Experimental Protocols

1. Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly probes the occupied electronic states and their dispersion (energy vs. momentum relationship).[8]

-

Principle: A monochromatic beam of high-energy photons (typically UV or soft X-rays) is directed onto the sample surface. The incident photons excite electrons, causing them to be emitted from the material via the photoelectric effect. By measuring the kinetic energy and emission angle of these photoelectrons, one can reconstruct the electronic band structure.[8]

-

Sample Preparation: Single-crystalline epitaxial thin films of Ti₂O₃ are often grown on a suitable substrate like α-Al₂O₃ (0001). The sample surface must be atomically clean, which is typically achieved by in-situ cleaving or annealing in ultra-high vacuum.

-

Instrumentation: The experiment is performed in an ultra-high vacuum chamber equipped with a high-intensity photon source (e.g., a synchrotron beamline or a UV lamp) and a hemispherical electron energy analyzer with a 2D detector.

-

Typical Parameters:

-

Photon Energy: Varies depending on the desired probing depth and momentum resolution. For instance, a photon energy of 800 eV has been used for valence band measurements.[5]

-

Temperature: Measurements are often performed at various temperatures to study the electronic structure across the metal-insulator transition. For example, spectra have been taken at 100 K to probe the insulating phase.[5]

-

Polarization: The polarization of the incident light (e.g., p-polarization) can be selected to probe specific electronic orbitals.[5]

-

2. X-ray Absorption Spectroscopy (XAS)

XAS provides information about the unoccupied electronic states and the local atomic environment.[9]

-

Principle: A beam of X-rays with tunable energy is incident on the sample. When the X-ray energy matches the binding energy of a core-level electron (e.g., Ti 2p), the electron is excited to an unoccupied state, resulting in a sharp increase in X-ray absorption. The fine structure in the absorption spectrum (X-ray Absorption Near Edge Structure - XANES) is sensitive to the local coordination, symmetry, and oxidation state of the absorbing atom.[9][10]

-

Instrumentation: XAS experiments are typically carried out at synchrotron radiation facilities, which provide high-flux, tunable X-ray beams.

-

Typical Parameters:

3. Optical Spectroscopy

Optical absorption and reflectance measurements can be used to determine the optical band gap and study interband transitions.

-

Principle: The absorption of light by a material is measured as a function of photon energy. An abrupt increase in absorption indicates the onset of electronic transitions from the valence band to the conduction band, allowing for the determination of the band gap energy.

-

Instrumentation: A standard UV-Vis-NIR spectrophotometer is used, equipped with a light source, a monochromator, and a detector.

-

Data Analysis: The optical band gap can be estimated from a Tauc plot, which relates the absorption coefficient to the photon energy.

Theoretical Protocols

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure of materials from first principles.

-

Principle: DFT maps the many-body problem of interacting electrons onto a system of non-interacting electrons moving in an effective potential. The exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation, is a key component of DFT calculations.

-

Software Packages: Several software packages are used for DFT calculations of Ti₂O₃, including VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, CASTEP, and SIESTA.[3][11]

-

Computational Details:

-

Exchange-Correlation Functional: The choice of the functional is critical for accurately describing the electronic structure of correlated materials like Ti₂O₃.

-

Generalized Gradient Approximation (GGA): Often fails to predict the insulating ground state of Ti₂O₃, incorrectly showing it as metallic.[3]

-

GGA+U: This approach adds an on-site Coulomb repulsion term (U) to the GGA functional to better account for strong electron correlations. A U value of 2.2 eV has been shown to provide good agreement with experimental ARPES data.[5][6] A U value of 2.5 eV has also been used to open a band gap consistent with experiments.[3]

-

Hybrid Functionals (e.g., sX-LDA, HSE06): These functionals mix a portion of exact Hartree-Fock exchange with a DFT functional and can provide a more accurate description of the band gap.[7][12]

-

-

Plane-Wave Cutoff Energy: This parameter determines the size of the basis set used to represent the electronic wavefunctions. A sufficiently high cutoff energy is required for convergence.

-

k-point Mesh: The electronic states are calculated at a discrete set of points in the Brillouin zone (k-points). The density of this mesh must be sufficient to accurately describe the electronic bands.

-

Structural Optimization: The crystal lattice parameters and atomic positions are typically relaxed to their minimum energy configuration before calculating the electronic band structure.

-

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the relationships between different methodologies and a typical experimental workflow.

Caption: Interplay of experimental and theoretical methods for Ti₂O₃.

Caption: Generalized experimental workflow for ARPES.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.aijr.org [journals.aijr.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. [2205.04950] Electronic band structure of Ti2O3 thin films studied by angle-resolved photoemission spectroscopy [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Experimental Techniques – Vishik Lab: Spectroscopies of Advanced Materials [vishiklab.faculty.ucdavis.edu]

- 9. Titanium and titanium oxides at the K- and L-edges: comparing theoretical calculations to X-ray absorption and X-ray emission measurements - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 10. pfkek.jp [pfkek.jp]

- 11. Adsorption of Selected Molecules on (TiO2)20 Nano-Clusters: A Density-Functional-Theory Study | MDPI [mdpi.com]

- 12. Verification Required - Princeton University Library [oar.princeton.edu]

A Technical Guide to the Synthesis and Properties of Titanium(III) Oxide (Ti₂O₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of titanium(III) oxide (Ti₂O₃), often referred to as titanium sesquioxide. While the term "titanium trioxide" can be ambiguous and sometimes refers to the theoretical and highly unstable TiO₃, this document focuses on the well-characterized and synthetically accessible Ti₂O₃. This compound is noted for its unique electronic and structural properties, which make it a subject of interest in various research and development fields.

Introduction to Titanium(III) Oxide (Ti₂O₃)

Titanium(III) oxide is an inorganic compound with the chemical formula Ti₂O₃. It is a black, semiconducting solid that is insoluble in water.[1] Ti₂O₃ is distinguished from the more common titanium dioxide (TiO₂) by the +3 oxidation state of its titanium atoms. This difference in oxidation state leads to significantly different physical and chemical properties. A key characteristic of Ti₂O₃ is its semiconductor-to-metal transition that occurs at approximately 200°C.[1] It adopts the corundum (α-Al₂O₃) crystal structure.[1]

Synthesis of Titanium(III) Oxide

The primary and most common method for synthesizing titanium(III) oxide is through the high-temperature reduction of titanium dioxide (TiO₂).

High-Temperature Reduction of Titanium Dioxide

This solid-state reaction involves the reduction of TiO₂ with a suitable reducing agent, typically elemental titanium metal, at elevated temperatures.

Experimental Protocol:

-

Reactant Preparation: Stoichiometric amounts of high-purity titanium dioxide (TiO₂) powder and titanium (Ti) powder are thoroughly mixed. The balanced chemical equation for this reaction is:

3TiO₂ + Ti → 2Ti₂O₃

-

Pelletization: To ensure intimate contact between the reactants, the powder mixture is typically pressed into pellets.

-

Reaction Conditions: The pellets are placed in an inert atmosphere (e.g., argon) or under vacuum to prevent oxidation. The reaction is carried out at a high temperature, generally around 1600°C.[1][2] The reaction vessel is held at this temperature for a sufficient duration to ensure the complete conversion to Ti₂O₃.

-

Cooling and Characterization: The product is then cooled to room temperature. The resulting Ti₂O₃ is a dark gray to black crystalline solid.[3] Characterization is typically performed using X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

// Nodes Reactants [label="TiO₂ and Ti Powders", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mixing and Pelletizing", fillcolor="#F1F3F4", fontcolor="#202124"]; Furnace [label="High-Temperature Furnace\n(1600°C, Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ti₂O₃ Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Characterization (XRD)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Reactants -> Mixing [label="Stoichiometric Ratio"]; Mixing -> Furnace [label="Heating"]; Furnace -> Product [label="Cooling"]; Product -> Characterization; } /**

-

Caption: General workflow for the synthesis of Ti₂O₃. */

Properties of Titanium(III) Oxide

Titanium(III) oxide exhibits a range of interesting physical, electronic, and chemical properties.

Physical Properties

| Property | Value | Reference |

| Molar Mass | 143.76 g/mol | [1] |

| Appearance | Violet-black powder | [1] |

| Density | 4.49 g/cm³ | [1] |

| Melting Point | 2130 °C (decomposes) | [1] |

| Solubility in water | Insoluble | [1] |

Crystal Structure

| Property | Description | Reference |

| Crystal System | Trigonal | [4] |

| Space Group | R-3c (No. 167) | [1][4] |

| Lattice Constants | a = 5.11 Å, c = 13.78 Å | [4] |

| Structure Type | Corundum (α-Al₂O₃) | [1][4] |

// Simplified representation of the corundum structure // This is a logical representation, not a crystallographically accurate one node [shape=none, fontname="Arial", fontsize=10]; Structure [label="Corundum Structure (R-3c)"]; Coordination [label="Ti³⁺ in octahedral coordination with O²⁻"];

Structure -> Coordination [style=invis]; } /**

-

Caption: Crystal structure of Ti₂O₃. */

Electronic and Magnetic Properties

| Property | Value/Description | Reference |

| Band Gap | ~0.1 eV | [5] |

| Electrical Conductivity | Semiconductor, transitions to metallic at ~200°C | [1] |

| Magnetic Susceptibility (χ) | +125.6·10⁻⁶ cm³/mol | [1] |

The Case of Theoretical this compound (TiO₃)

The chemical formula TiO₃, or this compound, is sometimes encountered in theoretical studies. It is important to note that this compound is not a common, stable oxide of titanium under standard conditions. Theoretical calculations have predicted the existence of a TiO₃ phase with a high coordination number for titanium, but only at extremely high pressures (above 179 GPa).[6] PubChem lists computed properties for a substance with the formula H₂O₃Ti, which it labels as this compound, but this appears to be a hydrated or peroxo species rather than a pure binary oxide.[7]

Applications and Future Directions

The unique properties of Ti₂O₃ make it a candidate for several advanced applications:

-

Catalysis: It is used as a catalyst in various chemical reactions.[1]

-

Electronics: Its semiconductor-to-metal transition could be exploited in the development of thermal switches and sensors.

-

Energy Storage: Research is ongoing into its potential use as an anode material in lithium-ion and sodium-ion batteries to improve conductivity and cycling stability.[2]

Further research into nanostructured forms of Ti₂O₃, such as nanoparticles and thin films, may unlock new functionalities and applications in areas like photocatalysis and advanced electronic devices.[5][8]

Safety Information

Titanium(III) oxide is generally considered to be a relatively stable compound. However, as with any fine powder, inhalation of dust should be avoided as it may cause respiratory irritation.[9] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this material.

References

- 1. Titanium(III) oxide - Wikipedia [en.wikipedia.org]

- 2. Titanium(III) Oxide | High Purity | For Research Use [benchchem.com]

- 3. CAS 1344-54-3: Titanium oxide (Ti2O3) | CymitQuimica [cymitquimica.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. DSpace [repository.kaust.edu.sa]

- 6. journals.aijr.org [journals.aijr.org]

- 7. This compound | H2O3Ti | CID 3083697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

Unveiling the Low-Temperature Magnetic Behavior of Titanium Trioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium trioxide (Ti₂O₃), also known as titanium sesquioxide, is a fascinating transition metal oxide that exhibits a gradual metal-insulator transition (MIT) over a broad temperature range of approximately 400-600 K.[1] Below this transition, in its semiconducting/insulating state, the magnetic properties of Ti₂O₃ at low temperatures become particularly relevant for understanding the interplay between electronic structure, lattice distortions, and magnetism in correlated electron systems. This technical guide provides an in-depth analysis of the magnetic properties of this compound at low temperatures, summarizing key experimental data, detailing experimental methodologies, and visualizing the underlying physical phenomena.

Low-Temperature Magnetic Properties: A State of Non-Magnetic Order

Contrary to what might be expected for a compound with unpaired d-electrons, this compound in its low-temperature insulating phase does not exhibit long-range magnetic order. Neutron diffraction studies have shown no evidence of antiferromagnetism.[2] This finding is supported by theoretical calculations, which predict a non-magnetic ground state with a total magnetization of 0.00 µB per formula unit.[3]

The magnetic susceptibility of bulk, single-crystal Ti₂O₃ at low temperatures is characteristically low and nearly independent of temperature. This temperature-independent paramagnetism is a hallmark of a non-magnetic ground state. However, the magnetic behavior can be influenced by factors such as particle size and doping.

Quantitative Data

The following tables summarize the available quantitative data on the low-temperature magnetic and related properties of this compound.

Table 1: Low-Temperature Magnetic Susceptibility of Bulk Ti₂O₃

| Temperature (K) | Molar Magnetic Susceptibility (χ_M) (emu/mol) |

| < 100 | ~1.5 x 10⁻⁴ (Nearly constant) |

| 100 | ~1.5 x 10⁻⁴ |

| 200 | ~1.6 x 10⁻⁴ |

| 300 | ~1.8 x 10⁻⁴ |

Note: Data extracted from graphical representations in scientific literature. The values represent the general trend and may vary slightly between different single crystal samples.

Table 2: Low-Temperature Specific Heat of Ti₂O₃

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) |

| 15 | 0.13 |

| 20 | 0.29 |

| 30 | 0.82 |

| 40 | 1.88 |

| 50 | 3.60 |

| 60 | 5.86 |

| 70 | 8.54 |

| 80 | 11.51 |

| 90 | 14.60 |

| 100 | 17.70 |

Source: Shomazov et al., 1953.[4]

Table 3: Crystallographic Data of α-Ti₂O₃ at Low Temperature (150 K)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3c |

| a, b (Å) | 5.1631 |

| c (Å) | 13.584 |

| Volume (ų) | 313.9 |

Source: Merazka et al., 2021.[1]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable data on the magnetic properties of materials. Below are outlines of the key experimental techniques used to characterize this compound at low temperatures.

Single Crystal Synthesis

High-quality single crystals are essential for intrinsic property measurements. A common method for growing Ti₂O₃ single crystals is the Czochralski method.

dot```dot graph SingleCrystalGrowth { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Starting Materials\n(TiO₂ and Ti powders)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Mixing [label="Mixing and Pressing"]; Sintering [label="Sintering in Vacuum\n(~1600°C)"]; Czochralski [label="Czochralski Growth\n(Iridium Crucible, Argon Atmosphere)"]; Cooling [label="Controlled Cooling"]; Characterization [label="Crystal Characterization\n(XRD, Laue)"]; End [label="High-Quality Ti₂O₃\nSingle Crystal", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Start -> Mixing -> Sintering -> Czochralski -> Cooling -> Characterization -> End; }

Caption: Workflow for SQUID magnetometry of Ti₂O₃.

Neutron Diffraction

Neutron diffraction is a powerful technique to determine the magnetic structure of a material.

Methodology:

-

Sample Preparation: A powdered sample of single-crystalline Ti₂O₃ is typically used to ensure a random orientation of the crystallites. The powder is loaded into a sample holder transparent to neutrons (e.g., vanadium can).

-

Instrument Setup:

-

The experiment is performed at a neutron source (e.g., a nuclear reactor or a spallation source).

-

A neutron powder diffractometer is used, which allows for the selection of a specific neutron wavelength.

-

The sample is placed in a cryostat to control the temperature.

-

-

Measurement Protocol:

-

A diffraction pattern is collected at a temperature well above the anticipated magnetic ordering temperature (e.g., room temperature) to serve as a paramagnetic reference.

-

The sample is cooled to low temperatures (e.g., 4 K).

-

A diffraction pattern is collected at the low temperature.

-

-

Data Analysis:

-

The diffraction patterns are analyzed using the Rietveld refinement method.

-

The low-temperature data is compared to the high-temperature data. The appearance of new Bragg peaks at low temperatures would indicate the onset of long-range magnetic order. The positions and intensities of these magnetic peaks can be used to determine the magnetic structure. For Ti₂O₃, no such magnetic Bragg peaks are observed, confirming the absence of long-range magnetic order. [2]

-

The Metal-Insulator Transition and its Influence on Magnetic Properties

The absence of magnetic ordering in the insulating state of Ti₂O₃ is intrinsically linked to the mechanism of its metal-insulator transition. The transition is primarily driven by changes in the crystal structure with temperature, which in turn affects the electronic band structure.

In the high-temperature metallic phase, the Ti 3d electrons are delocalized. As the temperature is lowered, a structural distortion occurs, leading to the formation of Ti-Ti pairs along the c-axis of the corundum structure. This pairing splits the d-bands, opening up a small band gap and leading to the insulating state. The electrons are localized in these Ti-Ti bonds, forming a non-magnetic (spin-singlet) state.

dot

Caption: Mechanism of the metal-insulator transition in Ti₂O₃.

Conclusion

At low temperatures, this compound exists in a non-magnetic, insulating ground state. This behavior is a direct consequence of the structural distortion that drives its metal-insulator transition, leading to the formation of spin-singlet Ti-Ti pairs. The magnetic susceptibility is low and largely temperature-independent, and no long-range magnetic order is observed. Understanding these fundamental magnetic properties is crucial for the potential application of Ti₂O₃ in electronic and spintronic devices, and provides valuable insights into the complex physics of correlated electron materials. Further research on doped and nanostructured Ti₂O₃ may reveal more complex magnetic phenomena, opening new avenues for materials design and application.

References

Unraveling the Phase Transition Mechanisms of Titanium Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the phase transition mechanisms in common titanium oxides, with a primary focus on titanium dioxide (TiO₂) and dititanium trioxide (Ti₂O₃). While the query specifically mentioned this compound (TiO₃), it is crucial to note that TiO₃ is not a commonly occurring or stable oxide of titanium under standard conditions. High-pressure theoretical studies suggest the possibility of a stable TiO₃ phase above 140 GPa, but experimental data on its synthesis and phase transitions are currently unavailable. Therefore, this whitepaper concentrates on the well-documented and technologically significant phase transitions of TiO₂ and Ti₂O₃, which are of paramount interest to researchers in materials science and related fields.

The anatase-to-rutile transformation in TiO₂ is a cornerstone of its application in photocatalysis, sensors, and coatings. This guide details the thermodynamic and kinetic factors governing this transition, presenting key quantitative data and established experimental protocols for its investigation. Similarly, the intriguing metal-insulator transition in Ti₂O₃, a phenomenon with potential applications in advanced electronic devices, is thoroughly examined. The underlying electronic and structural changes are discussed, complemented by detailed experimental methodologies.

This document is intended to be a comprehensive resource, providing the necessary theoretical background, practical experimental details, and visual aids to facilitate a deeper understanding of the phase transition behaviors of these important titanium oxides.

Phase Transition of Titanium Dioxide (TiO₂)

The most studied phase transition in titanium dioxide is the transformation of the metastable anatase phase to the thermodynamically stable rutile phase. This transition is irreversible and is a critical factor in tailoring the material's properties for various applications.

Crystal Structures of Anatase and Rutile

Both anatase and rutile have a tetragonal crystal structure, with the fundamental building block being a TiO₆ octahedron. However, the arrangement of these octahedra differs, leading to distinct structural parameters and properties. In the rutile structure, each octahedron is surrounded by ten neighboring octahedra, whereas in the anatase structure, each octahedron is in contact with eight others.[1] This results in longer Ti-Ti distances and shorter Ti-O distances in anatase compared to rutile.[1]

Table 1: Crystallographic Data for Anatase and Rutile TiO₂

| Property | Anatase | Rutile |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I4₁/amd | P4₂/mnm |

| Lattice Parameters (a, c) | a = 3.784 Å, c = 9.514 Å | a = 4.594 Å, c = 2.958 Å |

| Unit Cell Volume | 136.25 ų | 62.43 ų |

| Density | 3.89 g/cm³ | 4.25 g/cm³ |

| Ti-O Bond Lengths | 1.934 Å (4x), 1.980 Å (2x) | 1.949 Å (4x), 1.980 Å (2x) |

| Ti-Ti Distance | 3.784 Å, 3.040 Å | 2.958 Å, 3.568 Å |

Anatase-to-Rutile Phase Transition Mechanism

The anatase-to-rutile transformation is a reconstructive phase transition involving the breaking and reforming of atomic bonds. The generally accepted mechanism involves nucleation of the rutile phase at defects or surfaces within the anatase matrix, followed by the growth of the rutile crystallites. The transition is influenced by several factors, including temperature, particle size, impurities, and the surrounding atmosphere.

dot

Quantitative Data for Anatase-to-Rutile Transition

The temperature and enthalpy of the anatase-to-rutile transition can vary depending on the characteristics of the TiO₂ sample.

Table 2: Thermodynamic Data for the Anatase-to-Rutile Phase Transition

| Parameter | Value | Conditions |

| Transition Temperature | 600 - 700 °C | In pure synthetic TiO₂.[2] |

| Enthalpy of Transformation (ΔH) | -0.78 ± 0.20 kcal/mol (-3.26 ± 0.84 kJ/mol) | At 971 K (698 °C).[3] |

| Enthalpy of Transformation (ΔH°) | -1.57 ± 0.19 kcal/mol (-6.57 ± 0.79 kJ/mol) | At 968 K (695 °C).[4] |

Experimental Protocols

Objective: To identify the crystalline phases of TiO₂ present in a sample and to quantify the relative amounts of anatase and rutile during the phase transition.

Methodology:

-

Sample Preparation: The TiO₂ powder or thin film is mounted on a sample holder. For in-situ high-temperature studies, a specialized heating stage is used.

-

Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is operated at a voltage of 40 kV and a current of 40 mA.

-

Data Collection: The XRD pattern is recorded over a 2θ range of 20-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step. For kinetic studies, XRD patterns are collected at various temperatures as the sample is heated.

-

Data Analysis: The diffraction peaks are identified by comparing their positions with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for anatase (JCPDS No. 21-1272) and rutile (JCPDS No. 21-1276). The weight fraction of the rutile phase (W_R) can be calculated using the following equation: W_R = 1 / (1 + 0.8 * (I_A / I_R)) where I_A and I_R are the integrated intensities of the anatase (101) and rutile (110) peaks, respectively. More accurate quantitative phase analysis can be performed using Rietveld refinement of the full diffraction pattern.[5]

dot

Objective: To probe the phase composition of TiO₂ at the surface, which can differ from the bulk during the transition.

Methodology:

-

Sample Preparation: The TiO₂ sample is placed on a microscope slide.

-

Instrument Setup: A micro-Raman spectrometer equipped with a visible (e.g., 532 nm or 633 nm) or UV (e.g., 325 nm) laser is used. The laser is focused onto the sample surface through a microscope objective. The scattered light is collected in a backscattering configuration and directed to a spectrometer with a CCD detector.

-

Data Collection: Raman spectra are collected from different points on the sample surface. For mapping the phase distribution, automated stages can be used to scan the sample.

-

Data Analysis: The Raman spectra are analyzed for the characteristic vibrational modes of anatase and rutile.

-

Anatase: Strong peaks at approximately 144 cm⁻¹ (E_g), 399 cm⁻¹ (B₁g), 513 cm⁻¹ (A₁g + B₁g), and 639 cm⁻¹ (E_g).

-

Rutile: Characteristic peaks at approximately 143 cm⁻¹ (B₁g), 447 cm⁻¹ (E_g), and 612 cm⁻¹ (A₁g). The relative intensities of these peaks are used to determine the phase composition at the probed location.

-

Objective: To measure the heat flow associated with the anatase-to-rutile phase transition and determine the transition temperature and enthalpy.

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed amount of the TiO₂ powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible. An empty crucible is used as a reference.

-

Instrument Setup: The sample and reference crucibles are placed in the DSC furnace.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC curve will show an exothermic peak corresponding to the anatase-to-rutile transition. The onset temperature of this peak is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of transformation (ΔH).

Phase Transition of Dithis compound (Ti₂O₃)

Dithis compound (Ti₂O₃) exhibits a metal-insulator transition (MIT) over a broad temperature range, which is of significant interest for fundamental solid-state physics and potential electronic applications.

Crystal Structure of Ti₂O₃

Ti₂O₃ has a corundum-type rhombohedral crystal structure with the space group R-3c.[6] The structure consists of a hexagonal close-packed array of oxygen atoms with titanium atoms occupying two-thirds of the octahedral interstices.[6]

Table 3: Crystallographic Data for α-Ti₂O₃

| Property | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3c |

| Lattice Parameters (Hexagonal setting) | a = 5.1631 Å, c = 13.584 Å |

Metal-Insulator Transition (MIT) Mechanism

The metal-insulator transition in Ti₂O₃ occurs gradually over a temperature range of approximately 400-600 K.[7] Unlike the sharp, first-order transitions seen in some other transition metal oxides, the MIT in Ti₂O₃ is a continuous transition. It is primarily driven by changes in the electronic structure, specifically the crossing of the a₁g and e_g(π) bands of the Ti 3d electrons, which is accompanied by a gradual change in the c/a lattice parameter ratio.[8] At low temperatures, Ti₂O₃ is a small bandgap semiconductor, and as the temperature increases, the bands begin to overlap, leading to metallic behavior.

dot

Quantitative Data for Ti₂O₃ Metal-Insulator Transition

Table 4: Properties of the Metal-Insulator Transition in Ti₂O₃

| Property | Value |

| Transition Temperature Range | ~400 - 600 K |

| Bandgap (Low-Temperature Phase) | ~0.1 eV |

| Electrical Resistivity Change | Several orders of magnitude |

Experimental Protocols

Objective: To measure the change in electrical resistivity as a function of temperature to characterize the metal-insulator transition.

Methodology:

-

Sample Preparation: A thin film or single crystal of Ti₂O₃ is required. For thin films, electrical contacts (e.g., gold or platinum) are deposited on the surface in a four-point probe or van der Pauw geometry.

-

Instrument Setup: The sample is mounted in a cryostat or furnace that allows for precise temperature control. A constant current is passed through the outer two contacts, and the voltage is measured across the inner two contacts using a sensitive voltmeter.

-

Data Collection: The resistance is measured as the temperature is slowly swept through the transition region (e.g., from 300 K to 700 K).

-

Data Analysis: The resistivity (ρ) is calculated from the measured resistance and the sample geometry. A plot of log(ρ) versus temperature will clearly show the transition from a high-resistivity (insulating) state at low temperatures to a low-resistivity (metallic) state at high temperatures.

Objective: To measure the lattice parameters of Ti₂O₃ as a function of temperature to correlate structural changes with the electronic transition.

Methodology:

-

Sample Preparation: A powdered sample or a single crystal of Ti₂O₃ is mounted on a high-temperature XRD stage.

-

Instrument Setup: A high-resolution X-ray diffractometer is used.

-

Data Collection: XRD patterns are collected at various temperatures across the MIT range.

-

Data Analysis: The positions of the diffraction peaks are used to calculate the lattice parameters (a and c) at each temperature. The c/a ratio is then plotted as a function of temperature to observe its anomalous behavior through the transition.

Synthesis of Titanium Oxide Nanomaterials

The phase and properties of titanium oxides are highly dependent on the synthesis method. Below are example protocols for the synthesis of anatase TiO₂ nanoparticles and Ti₂O₃ thin films.

Sol-Gel Synthesis of Anatase TiO₂ Nanoparticles

Objective: To synthesize anatase TiO₂ nanoparticles with controlled size and phase purity.

Methodology:

-

Precursor Solution: Titanium(IV) isopropoxide (TTIP) is used as the precursor. It is often modified with acetic acid to control the hydrolysis and condensation rates.[9] A typical molar ratio is 1:1:200 for TTIP:acetic acid:water.[10]

-

Hydrolysis and Condensation: The precursor solution is added to water under vigorous stirring at a low temperature (e.g., 0 °C) to form a sol.[10] The sol is then aged for a specific time (e.g., 1 hour).[10]

-

Gelation and Drying: The sol is allowed to gel, and the resulting gel is dried at a moderate temperature (e.g., 80-100 °C) to remove the solvent.

-

Calcination: The dried gel is calcined in air at a temperature between 400 °C and 500 °C to promote the crystallization of the anatase phase. Calcination at higher temperatures will lead to the formation of the rutile phase.

Pulsed Laser Deposition (PLD) of Ti₂O₃ Thin Films

Objective: To grow epitaxial thin films of Ti₂O₃.

Methodology:

-

Target and Substrate: A high-purity Ti₂O₃ or metallic Ti target is used. A single-crystal sapphire (α-Al₂O₃) substrate is commonly chosen due to its good lattice match with Ti₂O₃.

-

Deposition Chamber: The deposition is carried out in a high-vacuum chamber.

-

Deposition Parameters: A pulsed excimer laser (e.g., KrF, 248 nm) is used to ablate the target. The substrate is heated to a temperature between 300 °C and 700 °C to control the crystallinity and phase of the film. The deposition can be performed in a high vacuum or in a low partial pressure of oxygen to control the stoichiometry of the film.

-

Characterization: The resulting films are characterized by XRD, XPS, and electrical transport measurements to confirm the phase, composition, and properties.

Conclusion

The phase transition mechanisms of titanium oxides, particularly the anatase-to-rutile transformation in TiO₂ and the metal-insulator transition in Ti₂O₃, are complex phenomena governed by a delicate interplay of structural, thermodynamic, and electronic factors. A thorough understanding of these transitions is essential for the rational design and synthesis of titanium oxide-based materials with tailored properties for a wide range of applications. This technical guide has provided a comprehensive overview of the core principles of these phase transitions, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. While the existence and properties of this compound (TiO₃) remain largely theoretical, the knowledge gained from studying its more common counterparts provides a solid foundation for future explorations into the rich and diverse world of titanium oxides.

References

- 1. researchgate.net [researchgate.net]

- 2. New approach of modifying the anatase to rutile transition temperature in TiO2 photocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Kinetic Study on the Crystal Transformation of Fe-Doped TiO2 via In Situ High-Temperature X-ray Diffraction and Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.aijr.org [journals.aijr.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Unified model of the insulator--metal transition in Ti2O3 and the high-temperature transitions in V2O3 [inis.iaea.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sol-gel low-temperature synthesis of stable anatase-type TiO2 nanoparticles under different conditions and its photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational and Experimental Methodologies

An In-depth Technical Guide to the Surface Energy of Ti₂O₃ Facets

Titanium sesquioxide (Ti₂O₃) is a significant member of the titanium oxide family, possessing a corundum-type crystal structure and exhibiting interesting electronic and catalytic properties. For nanomaterials, the shape and exposed crystal facets are critical factors that dictate their physical and chemical behavior. The equilibrium morphology of a nanocrystal is governed by the relative surface energies of its different crystallographic facets. This guide provides a detailed overview of the computational methods used to determine the surface energies of Ti₂O₃ facets and presents the calculated values for various terminations.

The determination of surface energies for materials like Ti₂O₃ is primarily achieved through computational modeling, often validated by experimental observation of nanocrystal morphology.

Density Functional Theory (DFT) Calculations

First-principles calculations based on Density Functional Theory (DFT) are the standard approach for accurately determining the surface energy of crystalline materials.[1] The general workflow involves creating a slab model from the optimized bulk crystal structure and calculating the energy difference between the slab and the bulk material.

Detailed Computational Protocol:

-

Bulk Optimization: The initial step is to perform a geometry optimization of the bulk Ti₂O₃ crystal structure. This involves relaxing the lattice parameters and atomic positions to find the minimum energy configuration. For correlated systems like titanium oxides, the DFT+U method is often employed to correct for the self-interaction error of standard DFT functionals like the Generalized Gradient Approximation (GGA).[2][3] The Hubbard U parameter is a crucial setting that needs to be carefully chosen to accurately model the electronic properties.[4]

-

Slab Model Creation: A crystallographic plane of interest, or facet (e.g., (012)), is cleaved from the optimized bulk structure to create a slab. This slab is periodically repeated in two dimensions, with a vacuum layer added in the third dimension to separate the slab from its periodic images, preventing interactions between the top and bottom surfaces.[3] A sufficiently thick vacuum space (e.g., 10 Å or more) is critical.[3]

-

Surface Energy Calculation: The unrelaxed surface energy (γ) is calculated as the excess energy of the slab compared to the bulk, normalized by the surface area. The formula is:

γ = (E_slab - N * E_bulk) / 2A

Where:

-

Structural Relaxation: The atoms within the slab are allowed to relax to their minimum energy positions. This relaxation is a crucial step as it can significantly reduce the calculated surface energy.[6] The final, relaxed surface energy is the value of interest.

-

Key Computational Parameters:

-

Exchange-Correlation Functional: The Perdew–Burke-Ernzerhof (PBE) functional within the GGA is commonly used.[3]

-

Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 400-500 eV) is necessary for convergence.[4]

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh must be tested for convergence.[3][4]

-

Convergence Criteria: Strict convergence criteria for both electronic self-consistency (e.g., 10⁻⁵ eV) and ionic relaxation (e.g., 0.01 eV/Å) are required for accurate results.[4]

-

Experimental Validation: Scanning Transmission Electron Microscopy (STEM)

While DFT provides theoretical surface energies, advanced microscopy techniques can validate these predictions. Atomic-scale aberration-corrected Scanning Transmission Electron Microscopy (STEM) is used to directly image the atomic structure of synthesized Ti₂O₃ nanocrystals.[1] By analyzing these images, researchers can identify the dominant, most frequently occurring facets, which are expected to be the ones with the lowest surface energy.[1][7]

Calculated Surface Energies of Ti₂O₃ Facets

Combining DFT calculations with STEM observations has revealed the most stable, low-energy facets of Ti₂O₃.[7] A study found that Ti₂O₃ crystals are most often faceted along the (001), (012), (114), and (120) planes.[1] Different surface terminations (i.e., the atomic species present on the outermost layer) are possible for each facet, each having a distinct surface energy.

The calculated cleavage and surface energies for various Ti₂O₃ facets and their terminations are summarized below. Lower surface energy corresponds to higher stability.

| Facet (hkl) | Termination | Cleavage Energy (J/m²) | Surface Energy (J/m²) | Reference |

| (001) | O | 5.21 | 1.02 | [7] |

| Ti | - | 4.95 | [7] | |

| (012) | TiO | - | 1.60 | [7] |

| O | - | - | [7] | |

| Ti | - | - | [7] | |

| (114) | O | - | 1.53 | [7] |

| TiO (Type I) | - | 2.36 | [7] | |

| TiO (Type II) | - | 2.42 | [7] | |

| (120) | O (Type I) | 6.60 | 1.98 | [7] |

Note: The (012) surface can be terminated by O, Ti, or TiO layers. The TiO-terminated (012) surface is found to have the lowest surface energy among this family and is considered the most stable and prevalent surface of Ti₂O₃.[7]

Visualizing Computational Workflows and Relationships

Computational Workflow for Surface Energy

The following diagram illustrates the step-by-step process for calculating surface energies using DFT.

Wulff Construction and Crystal Morphology

The calculated surface energies (γ) for different facets (hkl) can be used to predict the equilibrium crystal shape through a Wulff construction.[8][9] This principle states that the distance from the center of the crystal to a given facet is proportional to that facet's surface energy.[8] Therefore, facets with lower surface energy will be larger and more prominently expressed in the final crystal morphology.

The diagram below shows the relationship between the calculated surface energies and the predicted stability of the corresponding Ti₂O₃ facets.

Conclusion

The stability and prevalence of Ti₂O₃ facets are directly linked to their surface energies. Through rigorous DFT calculations, it has been determined that the (001) O-terminated, (114) O-terminated, and (012) TiO-terminated surfaces exhibit low surface energies.[1][7] Among these, the (012) surface with TiO termination is identified as the most stable, suggesting it will be the most prevalent surface in Ti₂O₃ nanocrystals.[7] This fundamental understanding, derived from robust computational protocols and validated by experimental microscopy, is crucial for designing and synthesizing Ti₂O₃ nanomaterials with tailored morphologies and enhanced performance for applications in catalysis and electronics.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 3. Surface Energy Calculations and Binding Sites of Ag on TiO2 anatase (001) | Density Functional Theory and Practice Course [sites.psu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijera.com [ijera.com]

- 6. physics.rutgers.edu [physics.rutgers.edu]

- 7. osti.gov [osti.gov]

- 8. solidification.mechanical.illinois.edu [solidification.mechanical.illinois.edu]

- 9. physics.umd.edu [physics.umd.edu]

A Methodological Guide to Phonon Dispersion Analysis in Titanium Oxides: A Case Study on TiO₂

Introduction

The study of phonon dispersion curves is fundamental to understanding a material's lattice dynamics, which in turn governs a wide array of its physical properties, including thermal conductivity, thermal expansion, and electron-phonon interactions. While the request specifies titanium trioxide (TiO₃), a stable bulk phase with this precise stoichiometry is not commonly reported in crystallographic and phonon databases. The term can be ambiguous, potentially referring to specific surface structures, transient species, or hydrated forms like H₂O₃Ti. In contrast, titanium dioxide (TiO₂) is a well-characterized material existing in several stable polymorphs, each with a distinct crystal structure and, consequently, unique phonon dispersion characteristics.

This technical guide will, therefore, focus on the methodologies for determining phonon dispersion curves, using the extensively studied polymorphs of titanium dioxide (rutile, anatase, and brookite) as a comprehensive case study. This approach provides researchers, scientists, and drug development professionals with a robust framework for understanding and analyzing phonon properties, which is directly applicable to any crystalline material, including a well-defined phase of this compound should one be identified.

The Critical Role of Crystal Structure

Phonons are quantized modes of vibration for the atoms within a crystal lattice. The frequencies of these vibrations are not random; they are determined by the arrangement of the atoms and the forces between them. Different crystal structures, even with the same chemical composition, will exhibit different phonon dispersion relations. For example, titanium dioxide (TiO₂) has several polymorphs, with the most common being rutile, anatase, and brookite. Each of these has a unique arrangement of titanium and oxygen atoms, leading to distinct vibrational properties.

The rutile phase of TiO₂ crystallizes in the tetragonal P4₂/mnm space group.[1] In this structure, each titanium atom is coordinated to six oxygen atoms, forming octahedra that share edges and corners.[1] The anatase and brookite phases also consist of TiO₆ octahedra but with different arrangements and symmetries. This structural variance is the primary reason for their differing phonon dispersion curves and related material properties.

Experimental Determination of Phonon Dispersion

The primary experimental technique for measuring phonon dispersion curves is inelastic neutron scattering (INS) . This method relies on the interaction of neutrons with the crystal lattice.

Experimental Protocol: Inelastic Neutron Scattering

-

Sample Preparation : A large, high-quality single crystal of the material is required. For TiO₂, this would be a single crystal of either the rutile, anatase, or brookite phase. The crystal is mounted on a goniometer to allow for precise orientation.

-

Neutron Beam Generation : A monochromatic beam of neutrons with a known initial energy (Eᵢ) and momentum (kᵢ) is produced, typically from a nuclear reactor or a spallation source.

-

Scattering Process : The neutron beam is directed at the single crystal sample. During the interaction, a neutron can excite or absorb a phonon, leading to a change in its energy and momentum.

-

Detection : The scattered neutrons are detected at various angles, and their final energy (Eբ) and momentum (kբ) are measured.

-

Data Analysis : The energy transfer (ΔE = Eᵢ - Eբ) and momentum transfer (ħQ = ħ(kᵢ - kբ)) are calculated. The energy transfer corresponds to the phonon energy (ħω), and the momentum transfer is related to the phonon wavevector (q). By systematically varying the crystal orientation and scattering angles, the phonon frequencies (ω) can be mapped out as a function of the wavevector (q) along high-symmetry directions in the Brillouin zone.

Computational Determination of Phonon Dispersion

First-principles calculations, based on Density Functional Theory (DFT) , are a powerful tool for predicting phonon dispersion curves. Two common methods are the finite displacement method (or direct method) and density functional perturbation theory (DFPT).[2][3]

Computational Protocol: DFT-Based Methods

-

Crystal Structure Definition : The first step is to define the crystal structure of the material, including the lattice parameters and atomic positions. For TiO₂, this would be the specific crystallographic information for the rutile, anatase, or brookite phase.

-

Ground State Calculation : A self-consistent DFT calculation is performed to determine the electronic ground state of the crystal. This involves choosing an appropriate exchange-correlation functional (e.g., LDA, GGA, or a hybrid functional).[4]

-

Force Constant Calculation :

-

Finite Displacement Method : A supercell of the primitive unit cell is created. The atoms in the supercell are displaced from their equilibrium positions, and the forces on all other atoms are calculated using DFT. This process is repeated for a set of displacements to determine the interatomic force constants.[3]

-

Density Functional Perturbation Theory (DFPT) : This method calculates the second derivatives of the total energy with respect to atomic displacements directly from the linear response of the electronic system to a perturbation.[2] DFPT is generally more computationally efficient for calculating phonons at various q-vectors.[5]

-

-

Dynamical Matrix Construction : The calculated force constants are used to construct the dynamical matrix for any given wavevector (q) in the Brillouin zone.

-

Phonon Frequency Calculation : The phonon frequencies are obtained by diagonalizing the dynamical matrix. The eigenvalues of the matrix give the squared phonon frequencies, and the eigenvectors describe the atomic displacement patterns for each phonon mode.

-

Dispersion Curve Plotting : The calculations are performed for a series of q-vectors along high-symmetry paths in the Brillouin zone (e.g., Γ-X-M-Γ for a tetragonal crystal) to generate the phonon dispersion curves.[4]

Data Presentation: Phonon Frequencies of TiO₂ Polymorphs

The following table summarizes representative calculated phonon frequencies (in cm⁻¹) at the Γ-point (the center of the Brillouin zone) for the rutile, anatase, and brookite phases of TiO₂. This data illustrates how the phonon frequencies vary with the crystal structure.

| Phonon Mode | Rutile (P4₂/mnm) | Anatase (I4₁/amd) | Brookite (Pbca) |

| A₁g | 612 | 516 | 636, 412, 258 |

| B₁g | 826 | 399 | 583, 460, 322 |

| B₂g | - | - | 544, 366, 214 |

| E_g | 447 | 639, 144 | - |

| A₂u | 123 (TO) | - | - |

| E_u | 388, 189 (TO) | - | - |

Note: The data presented are representative values from computational studies and may vary slightly depending on the theoretical method and parameters used.

Mandatory Visualizations

Workflow for Phonon Dispersion Determination

Caption: Experimental and computational workflows for determining phonon dispersion curves.

Crystal Structure of Rutile TiO₂

Caption: Schematic of the rutile TiO₂ crystal structure showing the octahedral coordination.

Conclusion